molecular formula C10H13NO B8597219 3-(methylamino)-2,3-dihydro-1H-inden-5-ol

3-(methylamino)-2,3-dihydro-1H-inden-5-ol

Cat. No.: B8597219
M. Wt: 163.22 g/mol
InChI Key: OQYUFINCFJYYFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(methylamino)-2,3-dihydro-1H-inden-5-ol is a chemical compound with the molecular formula C10H13NO It is a derivative of aminoindan, characterized by the presence of a methyl group, a hydroxyl group, and an amino group attached to the indane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylamino)-2,3-dihydro-1H-inden-5-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(methylamino)-2,3-dihydro-1H-inden-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 3-(methylamino)-2,3-dihydro-1H-inden-5-ol involves its interaction with monoamine oxidase (MAO) enzymes. It acts as an inhibitor of MAO, preventing the breakdown of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. This inhibition leads to increased levels of these neurotransmitters in the brain, which can have therapeutic effects in conditions like Parkinson’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(methylamino)-2,3-dihydro-1H-inden-5-ol is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other aminoindan derivatives. Its methyl and hydroxyl groups can influence its interaction with biological targets and its overall pharmacokinetic profile .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

3-(methylamino)-2,3-dihydro-1H-inden-5-ol

InChI

InChI=1S/C10H13NO/c1-11-10-5-3-7-2-4-8(12)6-9(7)10/h2,4,6,10-12H,3,5H2,1H3

InChI Key

OQYUFINCFJYYFH-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC2=C1C=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-Methyl-6-hydroxy-1-aminoindan was prepared by demethylation of 6-methoxy-N-methyl-1-aminoindan, which was prepared from 6-methoxy-1-aminoindan by reductive alkylation (e.g. ethyl formate, followed by LiAlH4 reduction), or alternatively, by reductive amination (MeNH2, HCl, NaCNBH3) of 6-methoxy-1-indanone2. N-ethyl-6-hydroxy-1-aminoindan was obtained by acetylation of 6-hydroxy-1-aminoindan (Ac2O, KOH), followed by reduction (LiAlH4). N,N-Dimethyl-6-hydroxy-1-aminoindan was prepared by demethylation of the corresponding 6-methoxy analogue, which was prepared by reduction alkylation (formaldehyde, formic acid) of 6-methoxy-1-aminoindan. 4-Hydroxy-1-aminoindan may be prepared from 4-hydroxy indanone by converting the latter to the oxide, followed by reduction1. 4-Hydroxy indanone may be prepared from dihydrocoumarin.3
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